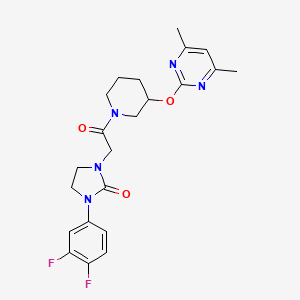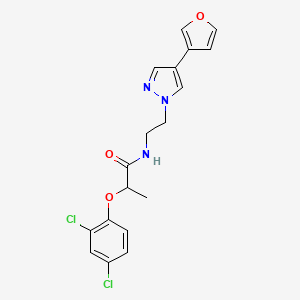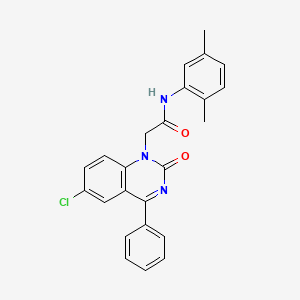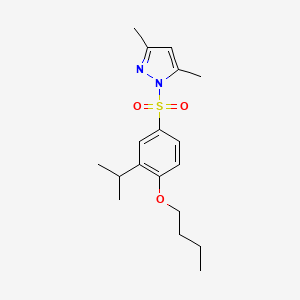
N1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine” is a chemical compound with the molecular formula C8H17NO . It is also known by other names such as “(2,2-dimethyltetrahydro-2H-pyran-4-yl)methanamine” and “1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)methanamine” in different languages .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydro-2H-pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms. Two of the carbon atoms are substituted with methyl groups, making them dimethylated .Physical And Chemical Properties Analysis
This compound has a molecular weight of 143.23 . It is a liquid at room temperature . Its InChI key is RQZSZVXPVMGSAB-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Crystal Structure and Thermal Properties
The study by Stolárová et al. (2013) explored the crystal structure and thermal properties of a square-planar Ni(II) complex, highlighting the coordination chemistry and thermal stability of complexes formed under solvothermal conditions. This research is crucial for understanding the thermal behavior and stability of such compounds in various applications (Stolárová et al., 2013).
Catalytic Activity of Acidic Ionic Liquid
Zare et al. (2017) synthesized a new acidic ionic liquid from a reaction involving N1,N1,N2,N2-tetramethylethane-1,2-diamine, showing its efficiency as a catalyst in multicomponent reactions. This discovery opens up new possibilities for using such compounds in catalysis, demonstrating the versatility and potential environmental benefits of ionic liquids in chemical synthesis (Zare et al., 2017).
Corrosion Inhibition Properties
The research by Das et al. (2017) on the targeted synthesis of cadmium(II) Schiff base complexes revealed their corrosion inhibition properties on mild steel in acidic environments. This study establishes a link between coordination chemistry and materials engineering, showing the potential of such complexes in protecting metals from corrosion (Das et al., 2017).
Magnetic Properties of Nickel(II) Complexes
Bhowmik et al. (2010) synthesized mono- and di-nuclear nickel(II) thiocyanate complexes with tridentate N3 donor Schiff bases, investigating their structure and magnetic properties. This work contributes to the field of molecular magnetism, showing how the design of ligands and coordination environments can influence the magnetic behavior of metal complexes (Bhowmik et al., 2010).
Antibacterial Investigation of Nickel(II) Complex
Titi et al. (2021) reported on the synthesis and antibacterial investigation of a new mixed pyrazole-diamine/Ni(II) complex. This study highlights the potential of metal complexes in biomedical applications, particularly in developing new antibacterial agents (Titi et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
N'-(2,2-dimethyloxan-4-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-9(2)7-8(3-6-12-9)11-5-4-10/h8,11H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLININLXCGRHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NCCN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl 2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2896421.png)
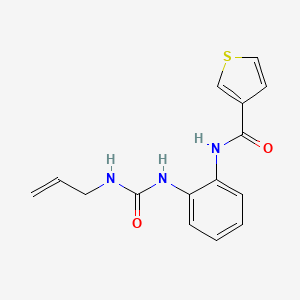
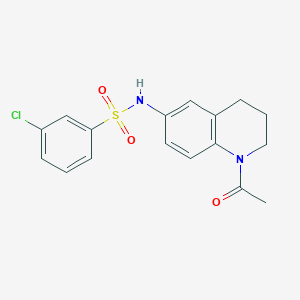
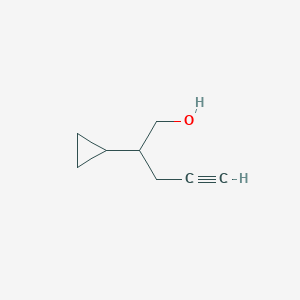
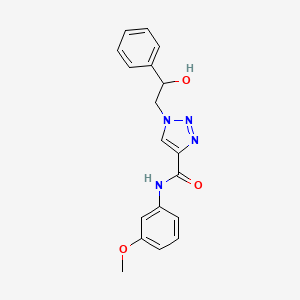
![3-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2896432.png)
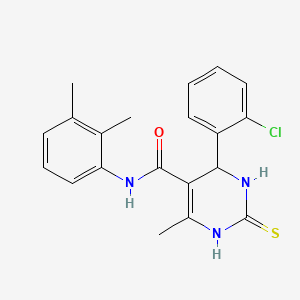
![9-Methoxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2896435.png)
